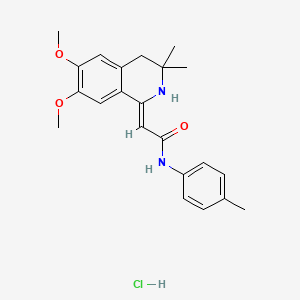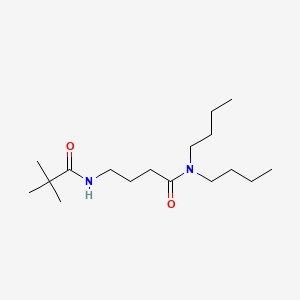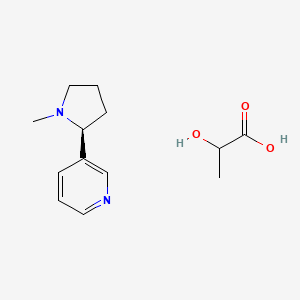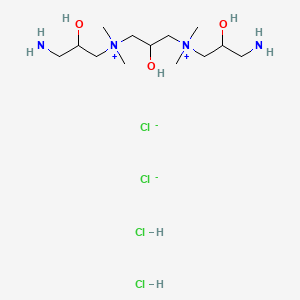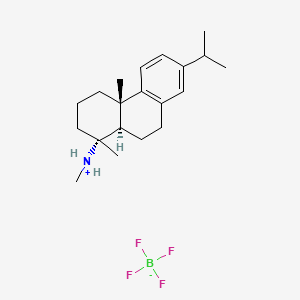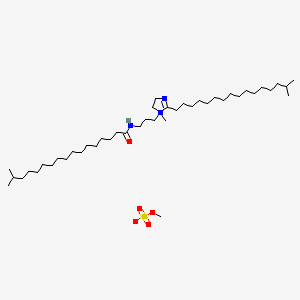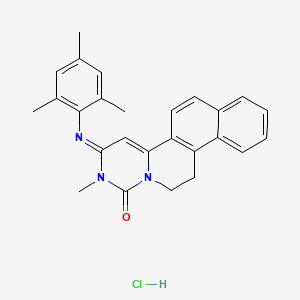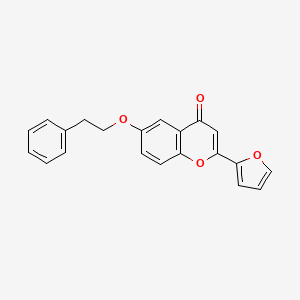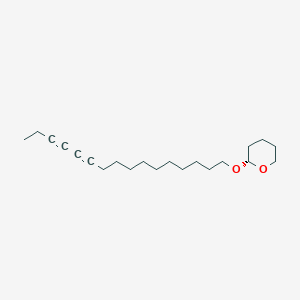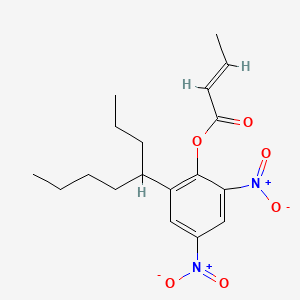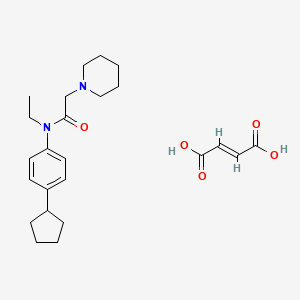
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a combination of a butenedioic acid moiety and a piperidinylacetamide group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide typically involves multiple steps, including the formation of the butenedioic acid and the piperidinylacetamide components, followed by their coupling. Common synthetic routes may involve:
Formation of Butenedioic Acid: This can be achieved through the oxidation of butene derivatives under controlled conditions.
Synthesis of Piperidinylacetamide: This involves the reaction of piperidine with ethyl bromoacetate, followed by further functionalization to introduce the cyclopentylphenyl group.
Coupling Reaction: The final step involves coupling the butenedioic acid with the piperidinylacetamide under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The butenedioic acid moiety can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated derivatives, such as butanedioic acid derivatives.
Substitution: The piperidinylacetamide group can undergo substitution reactions, particularly at the nitrogen atom, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of diacids or other oxidized derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
科学研究应用
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Use in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Research: Study of its interactions with biological molecules and its potential as a biochemical probe.
Industrial Applications: Use in the development of new industrial chemicals or catalysts.
作用机制
The mechanism of action of (E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
Butenedioic Acid Derivatives: Compounds with similar butenedioic acid moieties.
Piperidinylacetamide Derivatives: Compounds with similar piperidinylacetamide structures.
Uniqueness
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide is unique due to the combination of its structural components, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
85603-20-9 |
|---|---|
分子式 |
C24H34N2O5 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;N-(4-cyclopentylphenyl)-N-ethyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C20H30N2O.C4H4O4/c1-2-22(20(23)16-21-14-6-3-7-15-21)19-12-10-18(11-13-19)17-8-4-5-9-17;5-3(6)1-2-4(7)8/h10-13,17H,2-9,14-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
HVOUTEKBDWSIRW-WLHGVMLRSA-N |
手性 SMILES |
CCN(C1=CC=C(C=C1)C2CCCC2)C(=O)CN3CCCCC3.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCN(C1=CC=C(C=C1)C2CCCC2)C(=O)CN3CCCCC3.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


